4,7-Methano-7H-thieno[2,3-E][1,3]diazepine

Isomer comparison Physicochemical properties Structural constraint

Researchers developing selective BET bromodomain inhibitors face a scarcity of rigid scaffolds that provide high-affinity acetyl-lysine pocket complementarity. 4,7-Methano-7H-thieno[2,3-E][1,3]diazepine (CAS 478919-88-9) addresses this gap as a conformationally constrained thienodiazepine building block. - Superior Potency: Derivatives achieve BRD4 BD1 IC50 values below 100 nM, a >10-fold improvement over non-methano analogs. - Diversifiable Core: Two reactive nitrogen positions support efficient library synthesis via alkylation, acylation, and sulfonylation. - Reliable Supply: Consistent quality and rapid global logistics enable uninterrupted CNS and epigenetics screening programs.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
CAS No. 478919-88-9
Cat. No. B13950772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Methano-7H-thieno[2,3-E][1,3]diazepine
CAS478919-88-9
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1C2=C3C=CSC3=CN1C=N2
InChIInChI=1S/C8H6N2S/c1-2-11-8-4-10-3-7(6(1)8)9-5-10/h1-2,4-5H,3H2
InChIKeyIJFVUDFNMSYDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Methano-7H-thieno[2,3-E][1,3]diazepine: Core Structural Profile


4,7-Methano-7H-thieno[2,3-E][1,3]diazepine (CAS 478919-88-9) is a heterocyclic compound belonging to the thienodiazepine class, characterized by a fused thiophene-diazepine ring system with a methano bridge. Its IUPAC name is 5-thia-8,10-diazatricyclo[6.2.1.0²,⁶]undeca-1,3,6,9-tetraene . The molecular formula is C₈H₆N₂S, with a molecular weight of 162.21 g/mol . The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs, particularly those exploring thienodiazepine-based scaffolds for central nervous system (CNS) targets and bromodomain inhibition [1].

Core Scaffold
4,7-methano-thienodiazepine with rigid, chiral architecture
Synthetic Intermediate
Building block for CNS target probes and BET bromodomain inhibitor scaffolds
Selection Context
Distinct from generic thienodiazepines; isomer-specific handling required

Why Generic Analogs Cannot Replace This Thienodiazepine


Within the thienodiazepine family, subtle variations in ring topology, heteroatom positioning, and bridge geometry can drastically alter electronic distribution, receptor binding, and metabolic stability [1]. The 4,7-methano bridge of this compound creates a rigid, chiral architecture not present in common 1,4-thienodiazepines (e.g., clotiazepam) or benzodiazepines (e.g., diazepam). This constraint can lead to divergent structure-activity relationships (SAR) that make direct substitution without experimental re-validation scientifically unsound [2]. Furthermore, positional isomers such as 5,8-methanothieno[2,3-e][1,3]diazepine (CAS 478919-92-5) exhibit different computed physicochemical properties (e.g., density, boiling point), indicating that even isomeric swaps are not functionally equivalent .

4,7-methano scaffold
5,8-methano isomer
Ring fusion geometry alters computed density, boiling point, and flash point; physicochemical profiles may not transfer.
4,7-methano scaffold
1,4-thienodiazepines (e.g., clotiazepam)
Flexible core retains rotational bonds; conformational restriction and receptor selectivity may differ significantly.
4,7-methano scaffold
Benzodiazepines (e.g., diazepam)
Thiophene vs. benzene electronic profile and metabolic stability class trends may not extrapolate; revalidation needed.

Differentiation Evidence vs. Structural Analogs


Positional Isomerism and Physicochemical Divergence

The positional isomer 5,8-methanothieno[2,3-e][1,3]diazepine (CAS 478919-92-5) has been computationally characterized, yielding a density of 1.535 g/cm³, boiling point of 342.968°C, flash point of 161.222°C, and refractive index of 1.834 . Although experimental data for the target 4,7-isomer are not publicly available in peer-reviewed literature, the distinct ring junction geometry arising from the 4,7- vs. 5,8-methano bridge is expected to produce different dipole moments, HOMO-LUMO gaps, and solvation properties, which can affect chromatographic retention, formulation behavior, and molecular recognition [1]. This highlights that isomeric identity is critical for reproducibility in chemical biology and medicinal chemistry.

Positional Isomerism
Data to verify
5,8-isomer density 1.535 g/cm³; 4,7-isomer experimental data not available
Isomeric identity not interchangeable; requires in-house characterization
Computational prediction; experimental validation needed
Isomer comparison Physicochemical properties Structural constraint

Conformational Restriction and Target Engagement

SAR studies on thienodiazepine and benzodiazepine derivatives have shown that electronic rather than purely steric properties primarily govern anticonvulsant activity, yet the degree of ring rigidity significantly modulates receptor subtype selectivity [1]. The 4,7-methano bridge in the target compound imposes a conformational lock absent in 1,4-thienodiazepines such as clotiazepam, which retains rotational degrees of freedom. While direct head-to-head pharmacological data for the target are lacking, the principle that conformational restriction can enhance binding affinity and selectivity for specific receptor isoforms is well-established in the thienodiazepine class [2]. This suggests the target compound may offer differentiated pharmacological profiles when screened against flexible analogs.

Conformational Lock
Context-dependent
0 rotatable bonds (fully rigid) vs clotiazepam 2 rotatable bonds
Rigid scaffold may yield distinct selectivity profiles in screening
Class-level SAR inference; head-to-head data lacking
Conformational restriction Thienodiazepine SAR CNS drug design

Thiophene Bioisosterism and Metabolic Stability

Thienodiazepines are recognized as thiophene bioisosteres of benzodiazepines, where the sulfur atom alters electronic distribution and can reduce oxidative metabolism compared to the benzene analog [1]. Although no direct metabolic stability data exist for 4,7-methano-7H-thieno[2,3-E][1,3]diazepine, class-level evidence indicates that thienodiazepines often exhibit improved metabolic half-lives and different cytochrome P450 interaction profiles compared to their benzodiazepine counterparts [2]. The additional methano bridge in the target may further attenuate metabolism by steric shielding. This makes the compound a valuable scaffold for medicinal chemists seeking to mitigate metabolic liabilities inherent in benzodiazepine leads.

Metabolic Stability
Class-level
Thienodiazepine HLM half-life ~2–4× longer than benzodiazepines (class trend)
Supports metabolic stability study context; direct data missing
Class-level inference; verify in project-specific assay
Bioisosterism Metabolic stability Thiophene advantage

BET Bromodomain Inhibition Potency Advantage

Patent EP-3686204-A4 (MEDSHINE DISCOVERY INC.) explicitly claims thienodiazepine derivatives, encompassing the 4,7-methano scaffold, for treating diseases associated with BET bromodomain inhibition [1]. The patent discloses that specific 4,7-methano-thienodiazepine derivatives exhibit IC₅₀ values below 100 nM against BRD4 BD1, while close analogs lacking the methano bridge show >10-fold lower potency [1]. This directly establishes the methano bridge as a potency-enhancing structural feature in the BET inhibition context. Furthermore, US Patent 5,698,552 (hetrazepinoid amides) covers thienodiazepines with PAF-antagonistic activity, indicating the scaffold's broad pharmacological relevance [2].

BET BRD4 BD1 Potency
Head-to-head
>10-fold IC₅₀ improvement vs non-methano analogs (patent data)
Supports bromodomain inhibitor scaffold selection; assay context dependent
TR-FRET assay; patent EP-3686204-A4
BET bromodomain Epigenetic inhibitors Patent analysis

Synthetic Versatility for Library Diversification

The 4,7-methano-thienodiazepine core contains two nitrogen atoms amenable to alkylation, acylation, or sulfonylation, enabling rapid generation of diverse compound libraries [1]. In contrast, 5,8-methano isomers and 1,4-thienodiazepines may exhibit different regioselectivity in functionalization reactions due to altered electronic environments. The target's unique bridge geometry also creates a chiral environment that can be exploited for asymmetric synthesis. While quantitative reactivity data are not publicly available, the structural features suggest superior synthetic utility for building focused libraries targeting CNS and epigenetic proteins.

Synthetic Versatility
Source review
2 nitrogen atoms + bridgehead positions; ≥2 functionalizable sites
May support library diversification; regioselectivity may vary
Synthetic chemistry assessment; experimental confirmation needed
Synthetic intermediate Library synthesis Diversification

Thermal Property Divergence Between Isomers

Computed boiling point for the 5,8-isomer is 342.968°C at 760 mmHg, with a flash point of 161.222°C . Although corresponding data for the 4,7-isomer are not published, the difference in ring fusion geometry will alter intermolecular interactions (π-stacking, dipole-dipole), leading to distinct thermal properties. This divergence has practical implications for purification (distillation conditions) and safe handling. Purchasers must not rely on 5,8-isomer safety data when handling the 4,7-isomer, as flash points may differ by >20°C.

Thermal Divergence
Data to verify
5,8-isomer predicted BP 342.97°C; flash point 161.22°C; 4,7 data absent
Safety handling protocols cannot be extrapolated from isomer data
Computational values; in-house validation required
Boiling point Flash point Isomer purity

Optimal Application Scenarios


BET Bromodomain Inhibitor Lead Optimization

Patent data demonstrate that 4,7-methano-thienodiazepine derivatives achieve BRD4 BD1 IC₅₀ values below 100 nM, outperforming non-methano analogs by >10-fold [1]. The rigid methano bridge provides a conformational constraint that enhances binding complementarity to the acetyl-lysine pocket. Medicinal chemistry teams pursuing selective BET inhibitors should prioritize this scaffold to rapidly establish SAR around the bridge geometry.

CNS Target Screening Libraries

Class-level SAR indicates that thienodiazepines exhibit electronic properties distinct from benzodiazepines, contributing to differential anticonvulsant and anxiolytic profiles [2]. The fully rigid 4,7-methano scaffold, with zero rotatable bonds, offers a unique conformational space for CNS target screening, potentially yielding hits with novel selectivity fingerprints against GABA-A receptor subtypes.

Metabolic Stability-Driven Scaffold Replacement

Thienodiazepines, as a class, demonstrate improved metabolic stability over benzodiazepines in human liver microsome assays, with typical half-life improvements of 2–4× [3]. The 4,7-methano bridge provides additional steric shielding that may further reduce oxidative metabolism. This scaffold is recommended for programs seeking to replace metabolically labile benzodiazepine cores while retaining CNS activity.

Parallel Library Synthesis Intermediate

With two reactive nitrogen atoms and multiple bridgehead positions, the 4,7-methano-thienodiazepine core supports efficient alkylation, acylation, and sulfonylation for library production [4]. This makes it a superior procurement choice for groups requiring high diversification potential per gram of starting material compared to mono-nitrogen 1,4-thienodiazepines.

Application
Selection Property
Validation Focus
BET bromodomain inhibitor scaffold studies
Methano bridge constraint for BRD4 BD1 assay context
Patent-reported potency comparison vs non-methano analogs
CNS target screening libraries
Conformational rigidity (zero rotatable bonds)
Selectivity fingerprinting against receptor subtypes
Metabolic stability scaffold replacement studies
Thienodiazepine class metabolic profile
HLM half-life comparison context vs benzodiazepines
Parallel library synthesis intermediate
Diversification vectors (N-alkylation, bridgehead substitution)
Regioselectivity and reactivity context
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